Tetradecanedioate (TDA) is a dicarboxylic acid, specifically a saturated fatty acid with 14 carbon atoms and two carboxyl groups. While its specific source and classification within scientific research require further investigation, several studies identify TDA as a potential biomarker for the inhibition of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B [, ].
Dimethyl tetradecanedioate, also known as tetradecanedioic acid dimethyl ester, is an organic compound with the molecular formula and a molecular weight of 286.41 g/mol. This compound is classified as a diester derived from tetradecanedioic acid, which is a dicarboxylic acid. Dimethyl tetradecanedioate is recognized for its diverse applications in various scientific fields, including chemistry, biology, and industrial processes.
Dimethyl tetradecanedioate can be synthesized through several methods, primarily focusing on esterification reactions. The most common synthesis route involves the esterification of tetradecanedioic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires heating the reactants under reflux conditions to facilitate the formation of the ester.
Technical Details:
The molecular structure of dimethyl tetradecanedioate consists of a long hydrocarbon chain with two ester functional groups at each end. The structural representation can be depicted as follows:
O=C(OC)CCCCCCCCCCCCC(=O)OC
ZDJFDFNNEAPGOP-UHFFFAOYSA-N
The compound exists as a solid at room temperature, with a melting point ranging from 42 °C to 46 °C and a boiling point of approximately 196 °C at reduced pressure (10 mmHg) .
Dimethyl tetradecanedioate participates in various chemical reactions due to its ester functional groups. Notable reactions include:
Technical Details:
The mechanism of action for dimethyl tetradecanedioate primarily revolves around its interactions within biological systems and chemical reactions. Research has indicated potential biological activities, including enzyme interactions that may influence metabolic pathways.
Understanding the pharmacokinetics of dimethyl tetradecanedioate is crucial for evaluating its bioavailability and therapeutic potential. Ongoing studies are investigating how this compound interacts with biological targets, which could lead to its application in drug development .
Relevant Data:
Dimethyl tetradecanedioate has a wide range of applications across various scientific fields:
Conventional synthesis of dimethyl tetradecanedioate involves the acid-catalyzed esterification of tetradecanedioic acid with methanol. The reaction proceeds as follows:HOOC(CH₂)₁₂COOH + 2CH₃OH → CH₃OOC(CH₂)₁₂COOCH₃ + 2H₂O
Catalyst selection profoundly influences kinetics and yield. Traditional homogeneous catalysts like concentrated sulfuric acid achieve ~85% yield but require neutralization steps and generate acidic wastewater. Heterogeneous catalysts offer sustainable alternatives:
Table 1: Catalyst Performance in Esterification of Tetradecanedioic Acid
Catalyst | Temperature (°C) | Time (h) | Methanol:Acid Ratio | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|---|
Sulfuric acid | 65 | 8 | 10:1 | 85 | Not reusable |
Amberlyst-15 | 80 | 6 | 8:1 | 92 | >5 |
Zeolite H-Beta | 120 | 6 | 6:1 | 95 | >10 |
Sulfated zirconia | 150 | 4 | 5:1 | 98 | >8 |
Water removal is critical for driving equilibrium toward ester formation. Molecular sieves (3Å) reduce reaction time by 40% compared to azeotropic distillation, achieving near-quantitative yields [3]. Solvent-free systems further enhance atom economy, eliminating volatile organic compounds (VOCs) and reducing downstream separation costs.
Industrial implementation transitions from batch to continuous processes to improve throughput and consistency. Key innovations include:
Reactive Distillation Integration
Combining esterification and product separation in a single column enhances conversion while circumventing equilibrium limitations. Tetradecanedioic acid and methanol are fed into a reactive zone packed with solid acid catalysts (e.g., sulfated zirconia pellets). Vaporized methyl esters exit the top, while water is removed as bottoms. This configuration achieves 99% conversion at 150°C with a 10:1 methanol-to-acid ratio and residence times of <1 hour [2] [7].
Flow Reactor Systems
Tubular reactors with static mixers ensure precise temperature control and reduced diffusion limitations. Using supercritical methanol (240°C, 80 bar) with heterogeneous catalysts, complete conversion occurs in 15 minutes. This approach minimizes thermal degradation of the C14 chain and accommodates production scales of 10–100 tons/year [3].
Simulated Moving Bed Reactors (SMBR)
SMBR technology combines continuous reaction and chromatographic separation. Tetradecanedioic acid and methanol flow countercurrently through multiple catalyst-packed chambers. This system delivers 99.5% purity dimethyl tetradecanedioate at productivity rates 30% higher than batch reactors, with 20% lower solvent consumption [5].
Table 2: Industrial Process Configurations for Dimethyl Tetradecanedioate Synthesis
Process Type | Key Parameters | Throughput | Conversion | Energy Use vs. Batch |
---|---|---|---|---|
Batch reactor | 65–150°C, 4–8 h | Low | 85–98% | Baseline |
Reactive distillation | 150°C, <1 h residence time | 50 tons/day | >99% | 30% reduction |
Supercritical flow | 240°C, 80 bar, 15 min | 100 tons/year | ~100% | 40% reduction |
SMBR | 120°C, continuous zones | 30 tons/day | 99.5% | 35% reduction |
Solvent-Free Esterification
Eliminating solvents reduces environmental footprints and purification complexity. In melt-phase reactions:
Biocatalytic Routes
Lipases offer exceptional selectivity under mild conditions:
Carbon Dioxide Utilization
Emerging pathways utilize CO₂-derived intermediates:
Table 3: Comparison of Green Synthesis Methods
Method | Catalyst/Reagent | Conditions | Yield (%) | Environmental Impact |
---|---|---|---|---|
Solvent-free (thermal) | Sulfated zirconia | 150°C, 4 h | 98 | Low E-factor* |
Solvent-free (microwave) | [BMIM][HSO₄] | 100°C, 1 h | 97 | Minimal waste |
Lipase biocatalysis | Candida antarctica lipase B | 60°C, 8 h, pH 7.0 | 98 | Biodegradable catalyst |
CO₂ carboxylation | Electrocatalytic | 25°C, 20 bar CO₂ | 82 (acid) | CO₂ utilization |
E-factor: kg waste per kg product
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